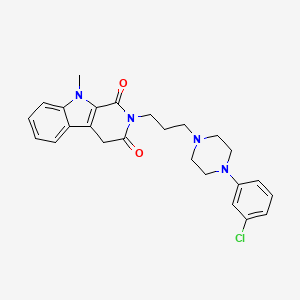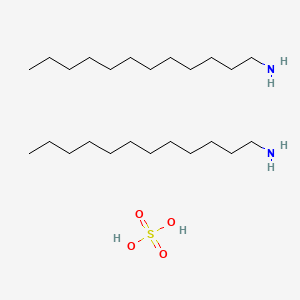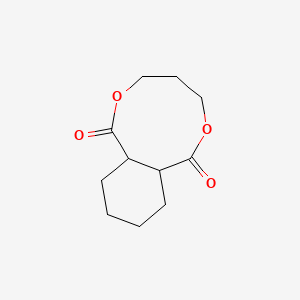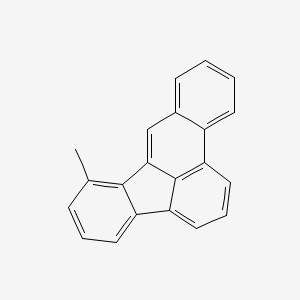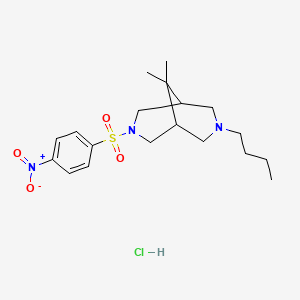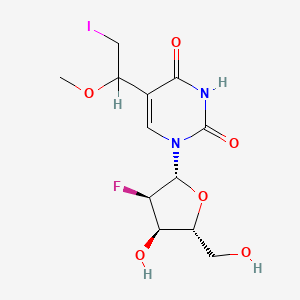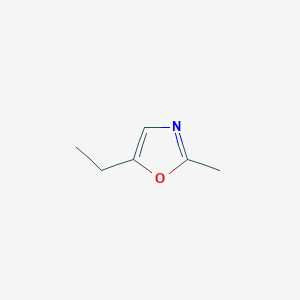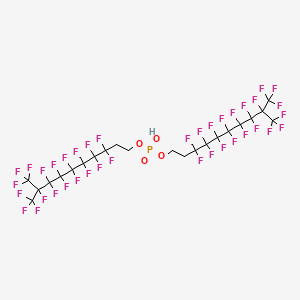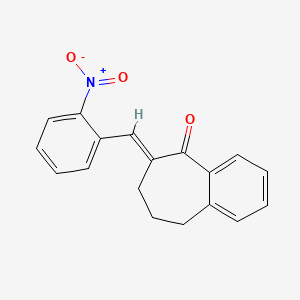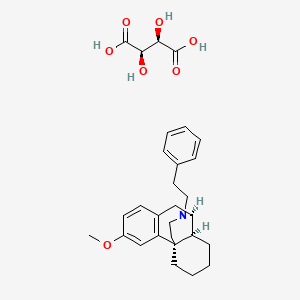
Sodium 2-((4-hydroxyphenyl)azo)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((4-hydroxyphenyl)azo)benzoate is an organic compound with the molecular formula C13H9N2NaO3. It is a sodium salt derivative of 2-((4-hydroxyphenyl)azo)benzoic acid. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-((4-hydroxyphenyl)azo)benzoate typically involves the diazotization of 4-aminophenol followed by coupling with salicylic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-((4-hydroxyphenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Sodium 2-((4-hydroxyphenyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of sodium 2-((4-hydroxyphenyl)azo)benzoate involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The compound can also form complexes with metal ions, which can influence its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-((4-hydroxyphenyl)azo)benzoate: Known for its vibrant color and stability.
2-((4-hydroxyphenyl)azo)benzoic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.
4-((2-carboxyphenyl)azo)phenol: Another azo compound with different substitution patterns, leading to variations in color and reactivity.
Uniqueness
This compound stands out due to its unique combination of azo and hydroxyl groups, which confer distinct chemical properties and versatility in various applications .
Propiedades
Número CAS |
32050-78-5 |
|---|---|
Fórmula molecular |
C13H9N2NaO3 |
Peso molecular |
264.21 g/mol |
Nombre IUPAC |
sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1 |
Clave InChI |
YCXJEAJKOCMIQM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



